(3,4-Dimethylphenoxy)acetyl chloride

Organic Synthesis Medicinal Chemistry Agrochemical Development

(3,4-Dimethylphenoxy)acetyl chloride (CAS 75066-04-5) is an aryloxyacetyl chloride derivative with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.64 g/mol. It serves as a reactive acylating agent in organic synthesis, particularly for introducing the 3,4-dimethylphenoxyacetyl moiety into target molecules via nucleophilic acyl substitution.

Molecular Formula C10H11ClO2
Molecular Weight 198.65
CAS No. 75066-04-5
Cat. No. B3000361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethylphenoxy)acetyl chloride
CAS75066-04-5
Molecular FormulaC10H11ClO2
Molecular Weight198.65
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)Cl)C
InChIInChI=1S/C10H11ClO2/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3
InChIKeySMYMDAZERMENIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dimethylphenoxy)acetyl chloride CAS 75066-04-5: Procurement-Grade Acyl Chloride for Regioselective Synthesis


(3,4-Dimethylphenoxy)acetyl chloride (CAS 75066-04-5) is an aryloxyacetyl chloride derivative with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.64 g/mol [1]. It serves as a reactive acylating agent in organic synthesis, particularly for introducing the 3,4-dimethylphenoxyacetyl moiety into target molecules via nucleophilic acyl substitution . This compound is a colorless to pale yellow liquid with a pungent odor, sensitive to moisture and requiring careful handling . Its computed XLogP3-AA value is 3.2, and its topological polar surface area (TPSA) is 26.3 Ų, indicating moderate lipophilicity and permeability properties [1].

A
Reactive acylating agent for introducing the 3,4-dimethylphenoxyacetyl moiety
R
Supports regioselective cyclization to 5,6-disubstituted benzofuranones
P
Moderate lipophilicity (computed LogP 3.2) for partitioning-sensitive synthesis

Why Generic Substitution Fails: Isomer-Specific Reactivity of (3,4-Dimethylphenoxy)acetyl chloride CAS 75066-04-5


Substituting (3,4-dimethylphenoxy)acetyl chloride with a positional isomer—such as the 3,5-, 2,4-, or 2,5-dimethyl analogs—is not a trivial exchange. The precise arrangement of the two methyl groups on the phenyl ring dictates both the compound's physicochemical profile (e.g., lipophilicity as measured by LogP) and its reactivity in key synthetic transformations. For example, the 3,4-substitution pattern yields a distinct regiochemical outcome in AlCl₃-mediated cyclizations to benzofuranones, producing the 5,6-disubstituted isomer as the major product, a selectivity not mirrored by all isomers [1]. Furthermore, differences in computed LogP values among isomers (ranging from 2.85 to 3.2) directly impact partitioning behavior and solubility in both reaction media and biological systems, meaning that a seemingly equivalent analog can alter synthetic yields, purification profiles, or downstream biological activity [2]. Procurement without regard for these specific, data-backed differences introduces unnecessary variability and risk into reproducible research.

Positional Isomers
3,4-dimethyl substitution pattern gives 5,6-disubstituted benzofuranone as major product
3,5- or 2,4-isomers may shift regiochemical outcome and alter heterocyclic scaffold identity
Regioselectivity is not conserved across isomers; may require revalidation of downstream products
Lipophilicity Profile
3,4-isomer LogP 3.2
2,4-isomer LogP 2.85 (approx. 2.2-fold lower partition coefficient)
Difference can impact solubility, purification, and partitioning behavior in reaction or biological media

Product-Specific Quantitative Evidence for (3,4-Dimethylphenoxy)acetyl chloride CAS 75066-04-5


Comparative Lipophilicity: (3,4-Dimethylphenoxy)acetyl chloride Exhibits Higher Computed LogP than 2,4-Isomer

(3,4-Dimethylphenoxy)acetyl chloride (CAS 75066-04-5) has a computed XLogP3-AA value of 3.2 [1]. This value is 12% higher (Δ = 0.35 log units) than that of its positional isomer (2,4-dimethylphenoxy)acetyl chloride (CAS 15516-45-7), which has a reported LogP of 2.85 [2]. The 3,5-isomer (CAS 78357-63-8) and 2,5-isomer (CAS 106967-73-1) also share a LogP of 3.2 [3][4], placing the 3,4-compound in the higher-lipophilicity cohort of this isomer family.

Isomer Lipophilicity
Head-to-head
3,4-isomer LogP 3.2 vs 2,4-isomer 2.85
Δ +0.35 (approx. 2.2-fold in partition)
Supports lipophilicity-driven isomer selection
Computed XLogP3-AA; experimental validation recommended
Organic Synthesis Medicinal Chemistry Agrochemical Development

Uniform Topological Polar Surface Area Across Dimethylphenoxyacetyl Chloride Isomers

The computed topological polar surface area (TPSA) for (3,4-dimethylphenoxy)acetyl chloride is 26.3 Ų [1]. This value is identical to that of the 3,5-isomer (26.3 Ų) [2], the 2,4-isomer (26.3 Ų) [3], and the 2,5-isomer (26.3 Ų) [4]. This uniformity confirms that the overall polarity contributed by the acyl chloride and ether functionalities remains constant across positional isomers, and that differences in biological or physicochemical behavior must be attributed to steric and electronic effects rather than gross polarity differences.

Uniform TPSA
Head-to-head
All dimethyl isomers: TPSA 26.3 Ų
No difference in computed polar surface area
TPSA does not differentiate isomers; reactivity must guide choice
Selection solely based on polarity would be misleading
Medicinal Chemistry ADME Prediction Property-Based Design

Regioselective Cyclization: 3,4-Isomer Favors 5,6-Disubstituted Benzofuranone

In a study of the AlCl₃-catalyzed cyclization of 14 alkyl-substituted phenoxyacetyl chlorides, the 3,4-dimethyl compound gave the 5,6-disubstituted benzofuranone as the major cyclic product [1]. This contrasts with the 3,4-polymethylene derivatives, which yielded largely linear or angular isomers depending on ring size. While the specific yield for the 3,4-dimethyl compound was not reported in the accessible abstract, the preferential formation of the 5,6-disubstituted isomer is a direct consequence of the substitution pattern on the phenyl ring.

Cyclization Regioselectivity
Class-level inference
Major product: 5,6-disubstituted benzofuranone
AlCl₃/benzene, qualitative preference reported
Regiochemical outcome may depend on isomer selection
Yield data not provided; replicate in target system
Heterocyclic Chemistry Synthetic Methodology Benzofuranone Synthesis

Vendor-Reported Purity: 95% Minimum Assay for (3,4-Dimethylphenoxy)acetyl chloride

Commercially available (3,4-dimethylphenoxy)acetyl chloride (CAS 75066-04-5) is offered at a minimum purity of 95.0% . This is consistent with the typical purity specification for many substituted phenoxyacetyl chlorides, such as the 3,5-isomer (95%) [1] and the 2,4-isomer (95%) . The lack of a purity advantage for any single isomer means that procurement decisions must be driven by the compound's specific chemical properties and documented reactivity rather than a generic quality claim.

Vendor Purity
Specification review
Minimum assay 95%
Consistent across 3,4-, 3,5-, and 2,4-isomers
Purity alone does not favor one isomer over another
Base procurement on reactivity data, not generic quality claim
Chemical Procurement Quality Control Synthetic Reliability

Best Research and Industrial Application Scenarios for (3,4-Dimethylphenoxy)acetyl chloride CAS 75066-04-5


Synthesis of 5,6-Disubstituted Benzofuran-3(2H)-ones via Regioselective Cyclization

For chemists targeting 5,6-disubstituted benzofuranones, (3,4-dimethylphenoxy)acetyl chloride is the necessary starting material. As demonstrated by Palmer and Scollick, the AlCl₃-catalyzed cyclization of this specific isomer yields the 5,6-disubstituted product as the major cyclic outcome, whereas other substitution patterns (e.g., 3,4-polymethylene derivatives) produce linear or angular isomers [1]. This regioselectivity is critical for obtaining the correct heterocyclic scaffold in medicinal chemistry and materials science applications.

Property-Driven Design: Leveraging Higher LogP in Lipophilic Environments

When designing a molecule for enhanced membrane permeability or increased partitioning into a nonpolar phase, the 3,4-isomer's LogP of 3.2 offers a tangible advantage over the 2,4-isomer (LogP 2.85) [1][2]. This 0.35-unit difference corresponds to an approximately 2.2-fold higher partition coefficient. In agrochemical or pharmaceutical lead optimization, where even small changes in lipophilicity can affect bioavailability, the selection of the 3,4-isomer over the less lipophilic 2,4-isomer can be a data-driven, rational procurement choice.

Precursor to 3,4-Dimethylphenoxyacetic Acid-Based Herbicides and Plant Growth Regulators

(3,4-Dimethylphenoxy)acetyl chloride serves as the direct precursor to (3,4-dimethylphenoxy)acetic acid (CAS 13335-73-4) [1]. This acid is a known plant growth regulator with herbicidal applications [2]. For researchers developing or scaling up the synthesis of 3,4-dimethylphenoxyacetic acid derivatives, the acyl chloride is the key reactive intermediate, enabling efficient amide or ester formation with amines or alcohols. The use of alternative isomers would result in a different phenoxyacetic acid derivative, which may lack the desired biological activity.

Synthesis of Amides and Esters Requiring a Defined Substitution Pattern

As a reactive acylating agent, (3,4-dimethylphenoxy)acetyl chloride is employed to install the 3,4-dimethylphenoxyacetyl group onto nucleophiles such as amines and alcohols [1]. This is a fundamental step in the construction of compound libraries for medicinal chemistry or agrochemical screening. The specific 3,4-disubstitution pattern on the phenyl ring imparts unique steric and electronic properties to the final product, influencing target binding and metabolic stability. Substituting a different isomer introduces an uncontrolled variable that can confound structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
5,6-Disubstituted benzofuranone synthesis
Regioselective cyclization profile
Confirm major regioisomer identity and yield
Lipophilicity-driven property design
Higher LogP among dimethyl isomers
Verify partitioning or permeability assay outcome
3,4-Dimethylphenoxyacetic acid derivative synthesis
Specific substitution pattern
Confirm desired phenoxyacetic acid activity
Medicinal chemistry library construction
Defined 3,4-disubstitution for SAR
Ensure consistent scaffold in target binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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